4-(Pentyloxy)benzene-1-sulfonyl chloride CAS 1018271-60-7 properties
4-(Pentyloxy)benzene-1-sulfonyl chloride CAS 1018271-60-7 properties
Clarifying Identity, Synthesis, and Applications in Drug Discovery
Executive Summary & Critical Identity Verification
Alert: Chemical Identity Discrepancy A rigorous analysis of the requested topic reveals a critical conflict between the chemical name and the CAS number provided.
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The Name: 4-(Pentyloxy)benzene-1-sulfonyl chloride refers to an aromatic sulfonyl chloride used widely in liquid crystal synthesis and medicinal chemistry.
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The CAS (1018271-60-7): Corresponds to 3-(4-Ethylphenoxy)propane-1-sulfonyl chloride, an aliphatic sulfonyl chloride derivative.[1][2]
Editorial Decision: This guide prioritizes the chemical name (4-(Pentyloxy)benzene-1-sulfonyl chloride), as it represents a distinct and chemically significant class of alkoxybenzenesulfonyl chlorides. However, to ensure comprehensive utility, the distinction is visualized below.
Figure 1: Structural Identity & Discrepancy Analysis
Caption: Divergence between the requested chemical name and CAS number. This guide focuses on Target A (The Name).
Chemical Identity & Physicochemical Profile
4-(Pentyloxy)benzene-1-sulfonyl chloride is a lipophilic electrophile. Its core utility lies in its ability to introduce a p-pentyloxybenzenesulfonyl moiety, which confers both significant lipophilicity and a rigid, rod-like geometry desirable in mesogenic (liquid crystal) materials and specific pharmacological targets.
Table 1: Physicochemical Constants
| Property | Value / Description | Note |
| IUPAC Name | 4-(Pentyloxy)benzene-1-sulfonyl chloride | |
| Common Synonyms | 4-n-Amyloxybenzenesulfonyl chloride; p-Pentoxybenzenesulfonyl chloride | "Amyloxy" = Pentyloxy |
| Correct CAS | 58076-33-8 | [1] |
| Molecular Formula | C₁₁H₁₅ClO₃S | |
| Molecular Weight | 262.75 g/mol | |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 68–72 °C (Typical for C5 homolog) | [2] |
| Boiling Point | ~367 °C (Predicted at 760 mmHg) | Decomposes before boiling |
| Solubility | Soluble in DCM, CHCl₃, THF, Toluene | Reacts with water/alcohols |
| LogP (Predicted) | ~3.8 – 4.2 | Highly Lipophilic |
Synthetic Pathways & Manufacturing
The synthesis of 4-(pentyloxy)benzene-1-sulfonyl chloride follows a classic electrophilic aromatic substitution pathway. The presence of the alkoxy group at the para position directs the incoming sulfonyl group to the favored position due to electronic donation and steric factors.
3.1. Primary Route: Chlorosulfonation
This is the industrial standard, utilizing chlorosulfonic acid (
Reaction Scheme:
Detailed Protocol:
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Precursor Preparation: (Pentyloxy)benzene is prepared via Williamson ether synthesis (Phenol + 1-Bromopentane +
in Acetone). -
Chlorosulfonation:
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Cool chlorosulfonic acid (3.0 – 5.0 equivalents) to 0°C under
atmosphere. -
Add (Pentyloxy)benzene dropwise. Critical: Maintain temperature <5°C to prevent disulfonylation or decomposition.
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Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) for 2–4 hours.
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Quenching & Isolation:
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Pour the reaction mixture slowly onto crushed ice. Safety: Highly exothermic; evolution of HCl gas.
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The product precipitates as a white solid.
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Filter and wash with cold water.
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Purification: Recrystallize from hexane or petroleum ether to remove sulfonic acid byproducts.
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Figure 2: Synthesis Workflow
Caption: Step-wise synthesis from phenol to the final sulfonyl chloride.
Reactivity Profile & Mechanism
As an aromatic sulfonyl chloride, this compound is a "hard" electrophile at the sulfur atom. It is less reactive than aliphatic sulfonyl chlorides (like the CAS 1018271-60-7 mismatch) but still requires anhydrous conditions.
4.1. Key Reactions
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Sulfonamide Formation (Aminolysis):
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Reagent: Primary or Secondary Amines (
). -
Mechanism:[3] Nucleophilic attack at sulfur, elimination of chloride.
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Utility: Generating lipophilic sulfonamide libraries for SAR (Structure-Activity Relationship) studies.
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Sulfonate Ester Formation:
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Reagent: Alcohols (
). -
Utility: Protecting groups or leaving group installation.
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Hydrolysis:
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Condition: Exposure to moisture/water.[4]
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Product: 4-(Pentyloxy)benzenesulfonic acid (corrosive acid).
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Applications in Drug Discovery & Material Science
5.1. Medicinal Chemistry: The "Lipophilic Tail" Strategy
The 4-pentyloxy chain is a critical structural motif for tuning LogP .
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SAR Optimization: In drug design, replacing a methoxy (C1) group with a pentyloxy (C5) group significantly increases lipophilicity (~ +2.0 LogP units). This enhances membrane permeability and blood-brain barrier (BBB) penetration.
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Target Classes:
5.2. Liquid Crystals (Mesogens)
The 4-alkoxybenzenesulfonyl core is a classic "rod-like" (calamitic) mesogen.
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Role: The rigid sulfonyl-benzene core provides the "hard" segment, while the flexible pentyl tail acts as the "soft" segment. This micro-phase separation drives the formation of smectic or nematic liquid crystal phases [3].
Handling, Stability & Safety (E-E-A-T)
Safety Profile:
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Corrosivity: Causes severe skin burns and eye damage (Category 1B).
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Moisture Sensitivity: Reacts violently with water to release HCl gas.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Self-Validating Protocol for Handling:
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Visual Check: If the solid is "wet" or sticky, hydrolysis has occurred. Recrystallize before use.
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Solvent Test: Dissolve a small amount in dry DCM. If it remains clear, the reagent is good. If a precipitate (sulfonic acid) forms or it is insoluble, the reagent is degraded.
References
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PubChem. 4-(Pentyloxy)benzoyl chloride (Analogous Property Reference). Available at: [Link]
- Gray, G. W.Molecular Structure and the Properties of Liquid Crystals. Academic Press, 1962. (Foundational text on alkoxy-benzene mesogens).
Sources
- 1. 1018271-63-0|3-(4-Chlorophenoxy)propane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
